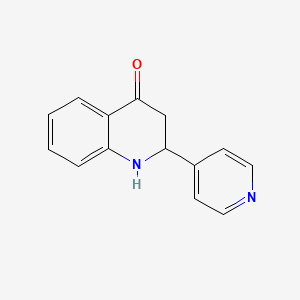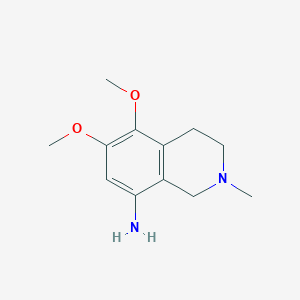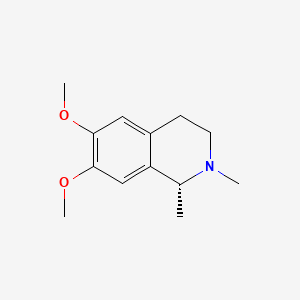
(+)-Carnegine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-カルネジンは、特定の植物種に含まれる天然アルカロイドです。独特の化学構造と、さまざまな科学研究分野における潜在的な応用で知られています。この化合物は、その生物活性と潜在的な治療効果により、関心を集めています。
準備方法
合成経路と反応条件
(+)-カルネジンの合成は、一般的に容易に入手可能な前駆体から始めて、いくつかの段階を踏みます。一般的な合成経路の1つには、特定の試薬と触媒を使用して、目的の立体化学を実現することが含まれます。反応条件は、多くの場合、最終生成物の純度と収率を確保するために、制御された温度とpHレベルで行われます。
工業生産方法
(+)-カルネジンの工業生産には、収率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成が含まれる場合があります。これには、研究や用途に必要な基準を満たすために、連続フロー反応器や高度な精製技術の使用が含まれることがよくあります。
化学反応の分析
反応の種類
(+)-カルネジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の酸化剤を使用して酸化し、さまざまな誘導体を形成することができます。
還元: (+)-カルネジンに存在する官能基を修飾するために、還元反応を実行することができます。
置換: 置換反応は、特定の試薬と触媒を使用して、1つの官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
(+)-カルネジンの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。反応条件は、一般的に、目的の結果を得るために、制御された温度、圧力、およびpHレベルで行われます。
生成される主な生成物
(+)-カルネジンの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります。たとえば、酸化によりさまざまな酸化誘導体が得られるのに対し、還元により化合物のさまざまな還元形が生成される可能性があります。
科学的研究の応用
(+)-カルネジンは、次のような科学研究において幅広い応用範囲を持っています。
化学: 複雑な分子の合成における出発物質として、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性を研究されています。
医学: 抗炎症作用や神経保護作用など、潜在的な治療効果について調査されています。
産業: 新規材料の開発や、さまざまな産業プロセスにおける成分として活用されています。
作用機序
(+)-カルネジンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の受容体や酵素に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物系によって異なる可能性があります。
類似化合物の比較
類似化合物
(+)-カルネジンに似た化合物には、構造と生物活性に類似性のある他のアルカロイドが含まれます。例として以下が挙げられます。
- サンギナリン
- ベルベリン
- ケレリトリン
独自性
(+)-カルネジンは、その特定の立体化学と、それが示す特定の生物活性によって、独自性を備えています。類似の化合物は一部の特性を共有している場合がありますが、(+)-カルネジンの独特の構造と反応性により、さまざまな研究用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Similar compounds to (+)-Carnegine include other alkaloids with comparable structures and biological activities. Examples include:
- Sanguinarine
- Berberine
- Chelerythrine
Uniqueness
This compound is unique due to its specific stereochemistry and the particular biological activities it exhibits. While similar compounds may share some properties, this compound’s distinct structure and reactivity make it a valuable compound for various research applications.
特性
CAS番号 |
51745-28-9 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC名 |
(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C13H19NO2/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2/h7-9H,5-6H2,1-4H3/t9-/m1/s1 |
InChIキー |
HRSIPKSSEVRSPG-SECBINFHSA-N |
異性体SMILES |
C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC |
正規SMILES |
CC1C2=CC(=C(C=C2CCN1C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)

![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)


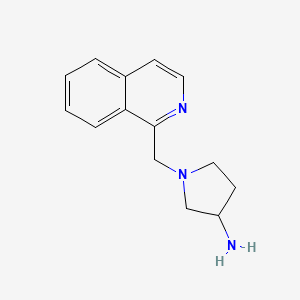

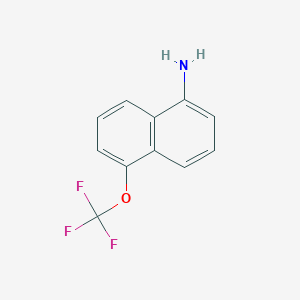
![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)
